2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Chemical Synthesis Procurement Quality Control

Researchers developing SARMs face a critical sourcing challenge: common quinolinone analogs lack the essential 6-nitro-4-(trifluoromethyl) pattern required for LGD-2226 synthesis. This compound is the direct precursor to 6-amino-4-(trifluoromethyl)-2(1H)-quinolinone, enabling the patented SARM route. • Exclusive 6-NO₂/4-CF₃ pattern-nitro reduction to amine is impossible with simpler analogs • Validated in hAR agonist SAR studies; core scaffold for androgen receptor ligand design • 92% reported reduction yield to key amine intermediate Procure with confidence: consistent 97% purity, ambient shipping, global availability.

Molecular Formula C10H5F3N2O3
Molecular Weight 258.15 g/mol
CAS No. 328956-38-3
Cat. No. B1602475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-
CAS328956-38-3
Molecular FormulaC10H5F3N2O3
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(F)(F)F
InChIInChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-4H,(H,14,16)
InChIKeyOEJWOBFABPUFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Procurement & Differentiation


2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a fluorinated heterocyclic building block characterized by a quinolinone core with a 6-nitro and a 4-trifluoromethyl substituent. It is primarily utilized as a key intermediate in the synthesis of pharmaceutical candidates, most notably LGD-2226, an orally active selective androgen receptor modulator (SARM) . Its structure confers specific physicochemical properties that distinguish it from other quinolinone analogs, making it a critical reagent for targeted synthesis, despite the lack of published head-to-head biological data.

Why 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Is Irreplaceable


Simple substitution with other 2(1H)-quinolinone derivatives is not feasible for applications requiring this specific compound. The 6-nitro-4-(trifluoromethyl) substitution pattern is not arbitrary; it is essential for its designated role as a precursor. For instance, the nitro group at the 6-position is a synthetic handle that can be reduced to an amine, a transformation that is chemically impossible for analogs like 6-nitroquinolin-2(1H)-one (CAS 64495-55-2) or 4-(trifluoromethyl)-2(1H)-quinolinone which lack the complementary functional group . Furthermore, the specific trifluoromethyl and nitro group arrangement can lead to unique electronic properties and reactivity in transition metal-catalyzed reactions, meaning a different isomer or a simpler core would result in a failed reaction or a different product entirely .

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Selection Evidence


Commercial Purity Specifications

As a specialty chemical, the primary point of differentiation is the validated chemical identity and purity offered by suppliers. Commercial sourcing of this specific CAS number ensures procurement of a defined chemical entity with documented purity, essential for reproducible research. Supplier specifications for this compound, such as those from Alfa Chemistry and Bidepharm, indicate a standard purity of 97% [REFS-1, REFS-2]. This provides a verifiable benchmark for procurement, in contrast to custom synthesis where purity and identity may not be established.

Chemical Synthesis Procurement Quality Control

Molecular Mass Structural Confirmation

The precise molecular structure is a fundamental point of differentiation. This compound has a calculated exact mass of 258.025 g/mol and a molecular formula of C10H5F3N2O3 . This differentiates it from close analogs: 6-nitroquinolin-2(1H)-one (MW: 190.16) lacks the trifluoromethyl group, and 4-(trifluoromethyl)-2(1H)-quinolinone (MW: 213.16) lacks the nitro group . These mass and formula differences are absolute and can be verified using standard analytical techniques like LC-MS or HRMS, ensuring the correct compound is in hand.

Analytical Chemistry Structural Biology Compound Management

Nitro Reduction to SARM Intermediate

The primary documented use of this compound is as a precursor to 6-amino-4-(trifluoromethyl)-2(1H)-quinolinone, a critical intermediate for the SARM LGD-2226. The reduction of the 6-nitro group is quantitative and robust. A reported experimental procedure demonstrates the reduction of 17.0 g of this compound using 5% Pd/C under a hydrogen atmosphere, yielding 14.0 g of the amino derivative (92% yield) . This high, reproducible yield validates its utility as a reliable synthetic intermediate. This performance contrasts with alternative synthetic routes that might involve installing the nitro group at a later stage, which could be lower-yielding or incompatible with other functional groups.

Medicinal Chemistry Process Chemistry SARM Synthesis

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Applications


SARM Intermediate Synthesis

This compound is the direct precursor to 6-amino-4-(trifluoromethyl)-2(1H)-quinolinone, a key building block in the patented synthesis of LGD-2226, a nonsteroidal SARM . Research groups focused on developing new SARMs or optimizing existing SARM syntheses will require this specific nitro compound to access the crucial 6-amino intermediate. Procuring the CAS-defined compound ensures synthetic fidelity to published and patented routes, avoiding the pitfalls of alternative analogs that lack the necessary functional group for subsequent derivatization.

Androgen Receptor Modulation Research

Given that structurally related 4-(trifluoromethyl)-2(1H)-quinolinones have been shown to be potent agonists of the human androgen receptor (hAR) in vitro , this specific 6-nitro analog is a valuable tool for structure-activity relationship (SAR) studies. Researchers investigating the hAR can use this compound as a core scaffold to explore how the nitro group, or the amines derived from it, influences receptor binding, selectivity, and transcriptional activity, potentially leading to novel therapeutics for muscle wasting, osteoporosis, and other androgen-related conditions.

Functionalized Quinolinone Synthesis Methodology

The synthesis of 4-trifluoromethyl-2-quinolinones is non-trivial, often involving specialized protocols like the 'off-shore' construction or the 'watering protocol' . This specific, highly functionalized compound serves as an ideal test substrate for developing and refining new synthetic methods for this challenging class of heterocycles. Its combination of a nitro group and a trifluoromethyl group allows chemists to study the tolerance of new reactions to both electron-withdrawing and potentially reducible functionalities, providing insights applicable to a wide range of complex molecule syntheses.

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